molecular formula C9H14N2O B3220266 [4-(Aminomethyl)-3-methoxyphenyl]methanamine CAS No. 119402-72-1

[4-(Aminomethyl)-3-methoxyphenyl]methanamine

Cat. No.: B3220266
CAS No.: 119402-72-1
M. Wt: 166.22 g/mol
InChI Key: ZKOUUICPFVSGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)-3-methoxyphenyl]methanamine is an organic compound with the molecular formula C9H14N2O. It is also known by its IUPAC name, (2-methoxy-1,4-phenylene)dimethanamine . This compound is characterized by the presence of an aminomethyl group and a methoxy group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-3-methoxyphenyl]methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution of an appropriate precursor, such as a halogenated benzene derivative, with an amine . Another method is the Gabriel synthesis, which starts with phthalimide and involves a series of steps including base treatment, alkylation, and hydrolysis to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. Details on specific industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-3-methoxyphenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, while the methoxy group can undergo electrophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

[4-(Aminomethyl)-3-methoxyphenyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [4-(Aminomethyl)-3-methoxyphenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Aminomethyl)-3-methoxyphenyl]methanamine is unique due to the presence of both an aminomethyl and a methoxy group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

[4-(aminomethyl)-3-methoxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUUICPFVSGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Aminomethyl)-3-methoxyphenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Aminomethyl)-3-methoxyphenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(Aminomethyl)-3-methoxyphenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(Aminomethyl)-3-methoxyphenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(Aminomethyl)-3-methoxyphenyl]methanamine
Reactant of Route 6
[4-(Aminomethyl)-3-methoxyphenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.